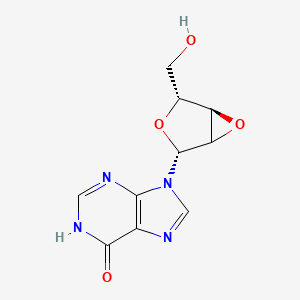

2',3'-Anhydroinosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

2’,3’-Anhydroinosine has several scientific research applications. It is used in the study of nucleosides and nucleotides, particularly in the synthesis of 2-fluorocordycepin . The compound is also used in the investigation of purine nucleoside phosphorylase activity and its role in biochemical pathways . Additionally, 2’,3’-Anhydroinosine is employed in the study of radical dehalogenation reactions and their impact on nucleoside synthesis .

作用機序

Target of Action

coli purine nucleoside phosphorylase during the synthesis of 2-fluorocordycepin .

Mode of Action

It is formed as a byproduct in the preparation of 3’-deoxyinosine and during the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . It appears to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .

Biochemical Pathways

It is known to interfere with the synthesis of 2-fluorocordycepin, suggesting it may impact pathways related to nucleoside synthesis .

Result of Action

It is known to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .

生化学分析

Biochemical Properties

2’,3’-Anhydroinosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is formed from the admixture of 2’,3’-anhydroinosine, a byproduct in the preparation of 3-0deoxyinosine . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2’,3’-Anhydroinosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that derivatives of 2’,3’-anhydroinosine inhibit the formation of 1-α-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin analogs .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors in its biochemical interactions .

Dosage Effects in Animal Models

The effects of 2’,3’-Anhydroinosine vary with different dosages in animal models

Metabolic Pathways

2’,3’-Anhydroinosine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. The specific metabolic pathways and the nature of these interactions are still being studied.

Transport and Distribution

The transport and distribution of 2’,3’-Anhydroinosine within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be affected by these interactions.

準備方法

2’,3’-Anhydroinosine can be synthesized through various chemical routes. One common method involves the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . This reaction is catalyzed by purine nucleoside phosphorylase from Escherichia coli . The reaction conditions typically involve the use of deuterium oxide (D2O) instead of water (H2O) to accumulate intermediate substances in sufficient quantities .

化学反応の分析

2’,3’-Anhydroinosine undergoes various chemical reactions, including hydrolysis and radical dehalogenation . During hydrolysis, the compound forms intermediates that inhibit the formation of 1-phospho-3-deoxyribose . Common reagents used in these reactions include deuterium oxide and purine nucleoside phosphorylase . The major products formed from these reactions are intermediates containing deuterium .

類似化合物との比較

2’,3’-Anhydroinosine is similar to other modified nucleosides such as 3’-deoxyinosine and 2-fluorocordycepin . it is unique in its ability to inhibit the formation of 1-phospho-3-deoxyribose during nucleoside synthesis . This property makes it a valuable tool in biochemical research, particularly in the study of purine nucleoside phosphorylase activity .

生物活性

2',3'-Anhydroinosine (2',3'-AI) is a nucleoside analog that has garnered interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and potential therapeutic uses, supported by data tables and relevant studies.

Overview of this compound

2',3'-AI is derived from inosine and is characterized by the absence of the 2' and 3' hydroxyl groups. This structural modification contributes to its unique biological properties, particularly in inhibiting various enzymatic activities.

Enzyme Inhibition

Enzyme Activity : Research indicates that 2',3'-AI exhibits significant inhibitory effects on certain enzymes, particularly purine nucleoside phosphorylase (PNP). PNP is crucial in purine metabolism and is a target for cancer therapy.

- Inhibition of PNP : Studies have shown that 2',3'-AI can inhibit the formation of 1-α-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin, suggesting a potential role as an anticancer agent .

Anticancer Activity

The anticancer potential of 2',3'-AI has been explored through various studies. Its mechanism appears to involve the disruption of nucleotide metabolism, leading to impaired RNA synthesis in cancer cells.

- Case Studies : In vitro studies have demonstrated that 2',3'-AI can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, treatment with 2',3'-AI resulted in a dose-dependent decrease in cell viability in head and neck carcinoma models .

The biological activity of 2',3'-AI can be attributed to several mechanisms:

- Inhibition of Nucleotide Synthesis : By inhibiting PNP, 2',3'-AI disrupts the salvage pathway of purine metabolism, leading to reduced availability of nucleotides necessary for DNA and RNA synthesis.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects.

Research Findings

Recent studies have provided insights into the pharmacological potential of 2',3'-AI:

- A study highlighted that derivatives of 2',3'-AI showed no inhibitory effect on PNP directly but indicated that hydrolysis products could influence enzyme activity indirectly .

- Another investigation revealed that when combined with other agents, such as actinobolin, the efficacy of 2',3'-AI against bacterial infections was enhanced, showcasing its potential as a therapeutic adjunct .

特性

CAS番号 |

31766-13-9 |

|---|---|

分子式 |

C10H10N4O4 |

分子量 |

250.21 g/mol |

IUPAC名 |

9-[(1R,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |

InChIキー |

WDIGUIIOGAEQHN-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

異性体SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO |

正規SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |

同義語 |

9-(2,3-Anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one; |

製品の起源 |

United States |

Q1: Can 2',3'-Anhydroinosine interfere with enzymatic reactions involving purine nucleosides?

A2: Yes, this compound can negatively impact enzymatic reactions involving purine nucleosides. Specifically, it has been observed to hinder the synthesis of 2-fluorocordycepin catalyzed by E. coli purine nucleoside phosphorylase. [] This interference stems from the products of this compound hydrolysis, which inhibit the formation of 1-phospho-3-deoxyribose, a crucial component in the synthesis of 2-fluorocordycepin. [] This finding highlights the importance of considering potential contaminants like this compound, even in trace amounts, during enzymatic synthesis involving purine nucleosides.

Q2: Why is understanding the hydrolysis of this compound important in the context of nucleoside synthesis?

A3: Understanding the hydrolysis of this compound is crucial for several reasons. Firstly, this compound can appear as a byproduct during the synthesis of other nucleosides, such as 3′-deoxyinosine. [] Its presence, even in small amounts, can significantly affect reaction yields and complicate the purification process. Secondly, the hydrolysis products of this compound can themselves be inhibitors of crucial enzymes involved in nucleoside metabolism and synthesis. [] This interference has direct implications for the efficient production of desired nucleoside analogs, like 2-fluorocordycepin. Therefore, a thorough understanding of its hydrolysis pathway allows for the development of strategies to minimize its formation and mitigate its negative impact on desired synthetic outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。